

# Enprostil's Inhibitory Effect on Gastrin Release: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Enprostil*

Cat. No.: *B1203009*

[Get Quote](#)

**Enprostil**, a synthetic prostaglandin E2 analog, demonstrates a significant inhibitory effect on gastrin release. This technical guide provides an in-depth analysis of the quantitative data from key studies, details the experimental methodologies employed, and illustrates the underlying signaling pathways. The information is intended for researchers, scientists, and professionals in drug development.

## Quantitative Data Summary

The following tables summarize the key quantitative findings from clinical trials investigating the effect of **enprostil** on basal and stimulated gastrin release.

Table 1: Effect of Single Oral Doses of **Enprostil** on Post-Prandial Gastrin Release in Healthy Volunteers

| Enprostil Dose (µg) | Median Decrease in Post-Prandial Plasma Gastrin Concentration (%) |
|---------------------|-------------------------------------------------------------------|
| 8.75                | 29                                                                |
| 17.5                | -                                                                 |
| 35                  | -                                                                 |
| 70                  | 44                                                                |

Data from a double-blind, placebo-controlled study in nine healthy male volunteers. Gastrin release was stimulated by a standard breakfast.[1]

Table 2: Effect of **Enprostil** on Gastrin Release in Patients with Hypergastrinemia Secondary to Achlorhydria

| Condition                  | Effect of Enprostil                 |
|----------------------------|-------------------------------------|
| Basal Gastrin Level        | Lowered                             |
| Post-Prandial Gastrin Rise | Reduced or Abolished (Dose-related) |

Findings from a study involving patients with pernicious anemia.[2]

Table 3: Effect of Intragastric and Intruduodenal **Enprostil** on Meal-Stimulated Integrated Gastrin Response in Duodenal Ulcer Patients

| Enprostil Dose (μg) | Route of Administration | Reduction in Integrated Gastrin Response (%) |
|---------------------|-------------------------|----------------------------------------------|
| 35                  | Intragastric            | 73                                           |
| 35                  | Intruduodenal           | 72                                           |
| 70                  | Intragastric            | 90                                           |
| 70                  | Intruduodenal           | 125                                          |

Data from a study in six patients with inactive duodenal ulcer disease.[3]

Table 4: Effect of **Enprostil** on Serum Gastrin in Patients on Long-Term Omeprazole Treatment

| Parameter                                        | Pre-treatment | Day 1 of Enprostil | Final Day of Enprostil | Day After Cessation |
|--------------------------------------------------|---------------|--------------------|------------------------|---------------------|
| Basal Serum Gastrin (pmol/L)                     | 65 +/- 15     | 51 +/- 13          | 41 +/- 9               | 57 +/- 11           |
| Postprandial Integrated Serum Gastrin (pmol.h/L) | 6173 +/- 849  | 4516 +/- 906       | 3532 +/- 706           | 5766 +/- 864        |

Results from a study in eight patients with reflux esophagitis on long-term omeprazole therapy receiving 35 µg of **enprostil** three times a day for five days.[\[4\]](#)

## Experimental Protocols

### Study 1: Dose-Response Effect on Post-Prandial Gastrin Release in Healthy Volunteers[1]

- Study Design: A double-blind, placebo-controlled, randomized crossover study.
- Subjects: Nine healthy male volunteers.
- Intervention: Single oral doses of **enprostil** (8.75, 17.5, 35, and 70 µg) or placebo were administered before a standard breakfast. In a separate part of the study, the same subjects received two doses of 25 mg indomethacin.
- Stimulus: A standard breakfast was used to stimulate post-prandial gastrin release.
- Measurements: Plasma gastrin concentrations were measured at regular intervals after the meal.
- Data Analysis: The median post-prandial plasma gastrin concentration was calculated and the percentage decrease from placebo was determined for each **enprostil** dose.

### Study 2: Effect on Gastric Secretion and Gastrin Release in Healthy Volunteers and Patients with Pernicious

## Anemia[2]

- Study Design: A clinical trial comparing the effects of **enprostil** in healthy individuals and patients with achlorhydria.
- Subjects: Healthy human volunteers and patients with pernicious anemia and hypergastrinemia.
- Intervention: A single oral dose of 35 µg of **enprostil**.
- Stimulus: Gastric acid secretion was stimulated by pentagastrin, a sham meal, and histamine in healthy volunteers. In patients with pernicious anemia, basal and post-prandial gastrin levels were assessed.
- Measurements: Gastric acid output (volume and acidity) and plasma gastrin levels were measured.
- Data Analysis: The mean percentage inhibition of gastric acid output was calculated. The effect on basal and post-prandial gastrin levels in patients was described qualitatively.

## Study 3: Effect on Meal-Stimulated Gastric Acid Secretion and Gastrin Release in Duodenal Ulcer Patients[3]

- Study Design: A randomized study in patients with inactive duodenal ulcer disease.
- Subjects: Six patients with inactive duodenal ulcer disease.
- Intervention: **Enprostil** (35 µg and 70 µg) was administered either intragastrically or intraduodenally. A placebo and ranitidine were used as controls.
- Stimulus: A meal was instilled into the stomach to stimulate gastric acid secretion and gastrin release. This was repeated after four hours.
- Measurements: Gastric acid secretion and gastrin release were measured over eight hours.

- Data Analysis: The integrated gastrin response was calculated, and the percentage reduction compared to placebo was determined.

## Study 4: Effect on Serum Gastrin in Patients on Long-Term Omeprazole Treatment[4]

- Study Design: An open-label study in patients with reflux esophagitis on chronic omeprazole therapy.
- Subjects: Eight patients with reflux esophagitis treated with 40 mg omeprazole once daily for at least 3 months.
- Intervention: 35 µg of **enprostil** was administered three times a day for a five-day course.
- Measurements: Basal and postprandial serum gastrin concentrations were measured the day before, on the first and final day of **enprostil** treatment, and the day after cessation of treatment.
- Data Analysis: Mean and standard deviation for basal and integrated postprandial serum gastrin were calculated and compared across the different time points.

## Signaling Pathways and Experimental Workflows

The inhibitory effect of **enprostil** on gastrin release is mediated through its action as a prostaglandin E2 (PGE2) analog.[5] PGE2 is known to interact with specific EP receptors. The primary mechanism is believed to involve the EP3 receptor subtype, which is coupled to an inhibitory G-protein (Gi).

## Proposed Signaling Pathway for Enprostil's Inhibition of Gastrin Release



[Click to download full resolution via product page](#)

Caption: Proposed signaling pathway for **enprostil**-mediated inhibition of gastrin release.

## Generalized Experimental Workflow for Clinical Trials



[Click to download full resolution via product page](#)

Caption: Generalized experimental workflow for studying **enprostil**'s effect on gastrin release.

In conclusion, the available evidence strongly supports that **enprostil** is a potent inhibitor of both basal and stimulated gastrin release. This effect is dose-dependent and occurs in both healthy individuals and patient populations with underlying gastrointestinal conditions. The mechanism is likely mediated through the activation of inhibitory EP3 receptors on gastrin-producing G-cells, leading to a reduction in intracellular cAMP and subsequent inhibition of gastrin exocytosis.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Enprostil inhibits post-prandial gastrin release: a dose-response study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of a single oral dose of enprostil on gastric secretion and gastrin release. Studies in healthy volunteers and patients with pernicious anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enprostil, a synthetic prostaglandin E2 analogue, inhibits meal-stimulated gastric acid secretion and gastrin release in patients with duodenal ulcer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of enprostil on serum gastrin and pepsinogen A and C levels in patients on long-term treatment with omeprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Enprostil? [synapse.patsnap.com]
- To cite this document: BenchChem. [Enprostil's Inhibitory Effect on Gastrin Release: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1203009#enprostil-s-effect-on-gastrin-release]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)